![molecular formula C13H9N3O2S2 B14508887 N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline CAS No. 63504-13-2](/img/structure/B14508887.png)
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline typically involves the condensation of 2-aminobenzenethiol with 3-nitroaniline under specific reaction conditions. One common method involves the use of a copper-catalyzed condensation reaction, which provides an efficient and convenient route to the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and at elevated temperatures to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Microwave-assisted synthesis has also been explored as a greener and more efficient alternative for the production of these compounds .
化学反応の分析
Types of Reactions
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic medium are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
科学的研究の応用
作用機序
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as ubiquitin ligase and adenosine A2A receptor modulators . The compound may also exert its effects by binding to DNA or proteins, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells .
類似化合物との比較
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(1,3-Benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide compounds
Uniqueness
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline is unique due to its specific combination of a benzothiazole ring and a nitroaniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industrial applications.
特性
CAS番号 |
63504-13-2 |
|---|---|
分子式 |
C13H9N3O2S2 |
分子量 |
303.4 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-ylsulfanyl)-3-nitroaniline |
InChI |
InChI=1S/C13H9N3O2S2/c17-16(18)10-5-3-4-9(8-10)15-20-13-14-11-6-1-2-7-12(11)19-13/h1-8,15H |
InChIキー |
DNVNUXSTOZACLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SNC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


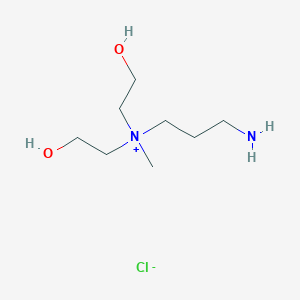
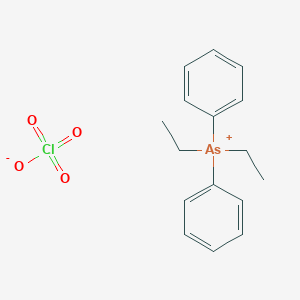





![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
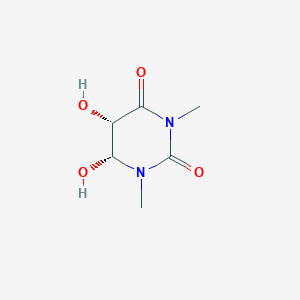
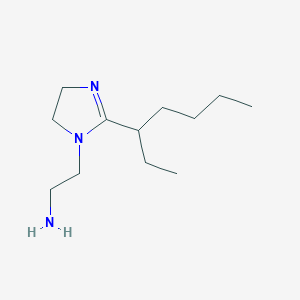
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)

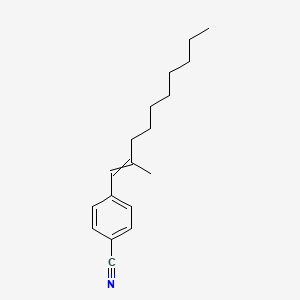
![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)
